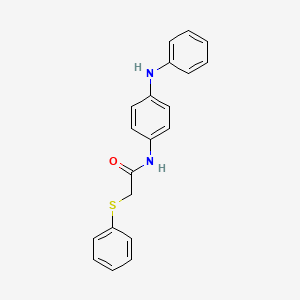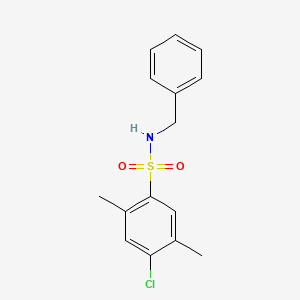
N-(2-chlorobenzyl)-3,3-diphenylpropanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorobenzyl)-3,3-diphenylpropanamide, also known as DCPA, is a chemical compound that has been widely studied for its potential use as a herbicide. DCPA is a member of the diphenyl ether herbicide family and has been shown to be effective against a wide range of weeds in various crops. In
作用機序
N-(2-chlorobenzyl)-3,3-diphenylpropanamide works by inhibiting the growth of weeds through the inhibition of cell division in the roots. It does this by binding to the microtubules in the cells, which are responsible for the separation of chromosomes during cell division. This results in the disruption of the cell division process, leading to the death of the plant.
Biochemical and Physiological Effects:
N-(2-chlorobenzyl)-3,3-diphenylpropanamide has been shown to have minimal toxicity to mammals and birds. It is rapidly metabolized in the body and excreted in the urine. However, it has been shown to have some toxic effects on aquatic organisms, including fish and invertebrates.
実験室実験の利点と制限
N-(2-chlorobenzyl)-3,3-diphenylpropanamide is a valuable tool for studying the effects of herbicides on plant growth and development. It is relatively easy to synthesize and has been extensively studied, making it a well-understood compound. However, its effectiveness as a herbicide can be influenced by various factors, including soil type, weather conditions, and weed species. This can make it difficult to accurately study the effects of N-(2-chlorobenzyl)-3,3-diphenylpropanamide on weed growth in the lab.
将来の方向性
There are several areas of research that could be explored in the future regarding N-(2-chlorobenzyl)-3,3-diphenylpropanamide. One potential area of research is the development of new formulations of N-(2-chlorobenzyl)-3,3-diphenylpropanamide that are more effective against specific weed species. Another area of research is the investigation of the environmental fate and transport of N-(2-chlorobenzyl)-3,3-diphenylpropanamide, including its potential for leaching into groundwater. Additionally, the potential effects of N-(2-chlorobenzyl)-3,3-diphenylpropanamide on non-target organisms, such as soil microorganisms and beneficial insects, should be further investigated. Finally, the development of new herbicides that are more effective and have fewer environmental impacts than N-(2-chlorobenzyl)-3,3-diphenylpropanamide should also be explored.
合成法
N-(2-chlorobenzyl)-3,3-diphenylpropanamide can be synthesized through a simple reaction between 2-chlorobenzyl chloride and 3,3-diphenylpropionitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, and a solvent, such as dimethylformamide. The resulting product is then purified through recrystallization to obtain pure N-(2-chlorobenzyl)-3,3-diphenylpropanamide.
科学的研究の応用
N-(2-chlorobenzyl)-3,3-diphenylpropanamide has been extensively studied for its use as a herbicide in various crops, including soybeans, corn, and cotton. It has been shown to be effective against a wide range of weeds, including annual grasses and broadleaf weeds. N-(2-chlorobenzyl)-3,3-diphenylpropanamide is also being studied for its potential use in turfgrass management, as it has been shown to be effective against various weed species in turfgrass.
特性
IUPAC Name |
N-[(2-chlorophenyl)methyl]-3,3-diphenylpropanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO/c23-21-14-8-7-13-19(21)16-24-22(25)15-20(17-9-3-1-4-10-17)18-11-5-2-6-12-18/h1-14,20H,15-16H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAVKAIWRTQJKQJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CC(=O)NCC2=CC=CC=C2Cl)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
349.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![1-{[7-(difluoromethyl)-5-methylpyrazolo[1,5-a]pyrimidin-3-yl]carbonyl}-4-piperidinecarboxamide](/img/structure/B5822992.png)

![N-[3-(methylthio)phenyl]-2-(phenylthio)acetamide](/img/structure/B5823010.png)



![methyl 2-{[(1H-1,2,4-triazol-3-ylthio)acetyl]amino}benzoate](/img/structure/B5823043.png)
![2,8,8-trimethyl-7,10-dihydro-4H,8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d][1,3]oxazin-4-one](/img/structure/B5823048.png)
![N-[2-(trifluoromethyl)phenyl]-3,4-dihydro-2(1H)-isoquinolinecarboxamide](/img/structure/B5823055.png)
![2-[(5-acetyl-3-cyano-6-methyl-2-pyridinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5823058.png)
![5-(2-butenoyl)-4,4,8-trimethyl-4,5-dihydro-1H-[1,2]dithiolo[3,4-c]quinoline-1-thione](/img/structure/B5823070.png)
